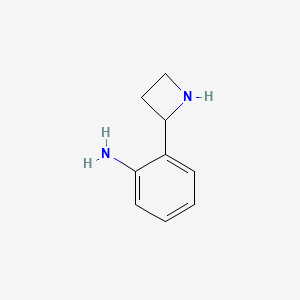
2-(Azetidin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-2-YL)aniline is a compound that features an azetidine ring attached to an aniline moiety. Azetidines are four-membered nitrogen-containing heterocycles, known for their ring strain and unique chemical properties. The presence of the azetidine ring in this compound imparts significant reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-YL)aniline can be achieved through various methods. One common approach involves the cyclization of β-amino alcohols. For instance, the reaction of β-amino alcohols with suitable reagents under basic conditions can lead to the formation of azetidines . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to expedite the synthesis of azetidines, including this compound . This method offers high yields and rapid reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of azetidines.
Reduction: Primary or secondary amines.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
2-(Azetidin-2-YL)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-YL)aniline involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive towards nucleophiles and electrophiles, allowing them to form covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.
Azetidin-2-one: Known for its use in β-lactam antibiotics and as a scaffold for drug design.
Uniqueness
2-(Azetidin-2-YL)aniline is unique due to its combination of the azetidine ring and aniline moiety, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential in drug design make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(azetidin-2-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI Key |
SVAHDUCRJIGNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


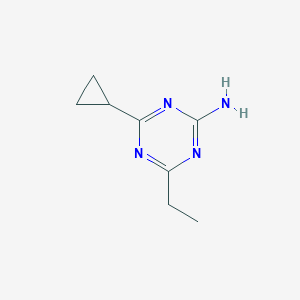
![3-[(2,6-Dimethylphenyl)methoxy]azetidine](/img/structure/B13274390.png)
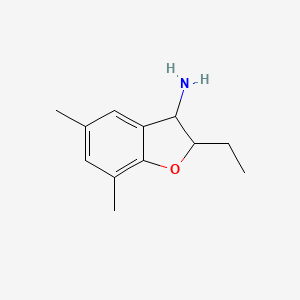
![4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13274409.png)

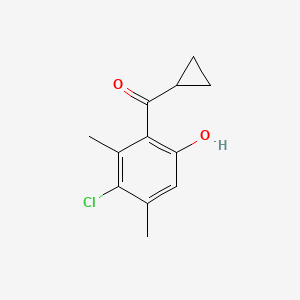

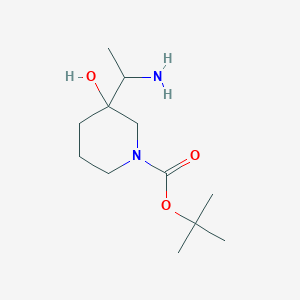

![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
![6-Thia-1-azaspiro[3.4]octane](/img/structure/B13274465.png)
![Bicyclo[3.1.0]hexan-1-amine](/img/structure/B13274471.png)
amine](/img/structure/B13274474.png)

